Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a synthetic organic compound that features a urea functional group connected to two 3-bromophenyl and 4-methyl-1-piperazinyl moieties. This compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving piperazine and substituted phenyl isocyanates. Research indicates that compounds similar to this one have been explored for their potential as pharmaceutical agents, particularly in the treatment of various diseases, including cancer and neurological disorders .
Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is classified as:
The synthesis of Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- typically involves the following steps:
The molecular structure of Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can be depicted as follows:
The compound features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, with characteristic shifts indicating the presence of bromine and piperazine .
Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can undergo several chemical reactions:
These reactions are generally facilitated by varying temperature and solvent systems to optimize yields and selectivity .
The mechanism of action for Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- involves:
Studies have shown that similar compounds exhibit significant binding affinity towards targets involved in cellular signaling pathways .
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition behavior .
Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- has potential applications in:
Research continues into optimizing this compound for enhanced efficacy and reduced toxicity profiles in clinical settings .
The medicinal chemistry of urea derivatives spans over a century, beginning with suramin's introduction in 1922 as the first urea-based therapeutic agent for African trypanosomiasis. This symmetrical polyurea demonstrated that extended urea frameworks could exhibit potent bioactivity, establishing the urea moiety as a privileged scaffold in drug design. The late 20th century witnessed significant diversification, with hydroxycarbamide (hydroxyurea) receiving FDA approval in 1967 for sickle cell disease and later for certain malignancies, validating urea derivatives as viable anticancer agents [5].
The 21st century marked a renaissance in urea-based drug discovery, exemplified by kinase inhibitors. Sorafenib (Nexavar®), approved in 2005, features a diaryl urea core and demonstrated broad-spectrum antitumor activity (IC50 = 8.27–15.2 μM across various cell lines). This breakthrough inspired structural optimizations leading to compounds like N-phenyl-N'-[4-(4-methylpiperazin-1-yl)methyl]-3-bromophenyl urea derivatives. The discovery that rigid linker groups between aryl systems enhanced potency was particularly influential; compounds with phenyl linkers demonstrated IC50 values as low as 5.17–6.46 μM, surpassing sorafenib's activity in preclinical models [1] [5].
Table 1: Evolution of Key Urea-Based Therapeutic Agents
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1922 | Suramin | Antiparasitic | First synthetic urea-based chemotherapeutic |
1967 | Hydroxycarbamide | Oncology/Hematology | Validated urea derivatives as anticancer agents |
2005 | Sorafenib | Oncology (multi-kinase inhibitor) | Established diaryl urea scaffold in targeted cancer therapy |
2014 | Compound 23 (diaryl urea) | Preclinical oncology | Demonstrated enhanced potency (IC50 5.17–6.46 μM) over sorafenib |
2020s | Bis(piperazinyl-bromophenyl) ureas | Investigational | Incorporate dual pharmacophores for multi-target engagement |
The prototypical structure of urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- features three distinct pharmacophoric elements arranged with C2 symmetry:
Central Urea Linker: The -NHC(O)NH- group provides a planar, hydrogen-bond-donating/acceptor unit capable of forming bidentate interactions with biological targets. X-ray crystallography studies reveal that N,N'-diaryl ureas typically adopt a trans,trans conformation, with amide C-N bond lengths averaging 1.37 Å. This configuration maximizes hydrogen bonding potential while maintaining planarity [3] [7].
Aromatic Systems: The 3-bromophenyl groups introduce substantial hydrophobicity and electron-withdrawing character. Bromine's polarizability (van der Waals radius 1.85 Å) enhances dispersion forces in binding pockets while serving as a versatile handle for further synthetic modification via cross-coupling chemistry. The meta-substitution pattern creates an asymmetric electronic distribution across the ring, influencing dipole moments and conformational preferences [1].
Piperazine Termini: Each 4-methylpiperazine moiety contributes aliphatic basicity (predicted pKa ~7.5–8.5 for the tertiary amine) and conformational flexibility. The N-methyl group diminishes secondary amine hydrogen bonding capacity but enhances lipophilicity and blood-brain barrier penetrance potential. Piperazine's chair-chair inversion dynamics (energy barrier ~10–15 kcal/mol) allow adaptation to diverse target geometries [4] [9].
Table 2: Structural Components and Their Chemical Properties
Structural Element | Key Features | Role in Molecular Design |
---|---|---|
Urea linker (-NHC(O)NH-) | Planar conformation; H-bond donor/acceptor; Dipole moment ~3.5–4.5 D | Target engagement; Molecular recognition |
3-Bromophenyl group | Meta-substitution; Bromine σp = 0.23; MW=157.01; LogP=2.99 | Hydrophobic interactions; Halogen bonding; Synthetic versatility |
4-Methylpiperazine | pKa ~8.1; ΔGinversion ~10–14 kcal/mol; Basic nitrogen | Solubility modulation; Conformational flexibility; Cation-pi interactions |
The strategic incorporation of bromine at the meta-position of the aryl rings serves multiple functions in molecular design:
Electronic Effects: Bromine's moderate σpara value (0.23) reduces electron density on adjacent rings, potentially enhancing urea NH acidity and strengthening hydrogen bonds with biological targets. Hammett studies suggest meta-halogens can influence conformational equilibria through field effects [1].
Molecular Recognition: Bromine's polarizable electron cloud facilitates halogen bonding interactions with carbonyl oxygen atoms (O•••Br distance ~3.0–3.5 Å) and aromatic residues (offset stacking). This interaction contributes 1–3 kcal/mol binding energy—equivalent to a hydrogen bond—improving target affinity and selectivity. In kinase targets, halogen bonds frequently enhance ATP-competitive binding [6].
Synthetic Versatility: Bromine serves as a synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic aromatic substitution, enabling rapid diversification of the scaffold. This facilitates structure-activity relationship (SAR) exploration without reengineering the core [1].
The 4-methylpiperazine termini profoundly influence the compound's drug-like properties:
Solubility-Permeability Balance: Piperazine's basic nitrogen (predicted pKa 7.5–8.5) enables salt formation at physiological pH, enhancing aqueous solubility. The N-methyl group balances this hydrophilicity by adding moderate lipophilicity (π-value ~0.5), potentially improving membrane permeation. This balance is critical for oral bioavailability [4] [9].
Target Engagement: Piperazine-containing compounds constitute approximately 8% of FDA-approved small-molecule drugs. Analysis of kinase inhibitors (2011–2023) reveals piperazine's prevalence in compounds like palbociclib (CDK4/6 inhibitor) and ribociclib, where it forms salt bridges with Asp/Asp residues in the hinge region. The methylpiperazine moiety specifically enhances kinase binding through water displacement and complementary charge interactions [4].
Conformational Effects: Piperazine's chair inversion dynamics (energy barrier 10–14 kcal/mol) and preferred equatorial N-methyl orientation allow adaptation to binding pocket geometries. Molecular dynamics simulations suggest piperazine can sample multiple pseudo-rotameric states during protein binding, enhancing entropy-driven interactions [9].
Despite promising structural features, significant research gaps impede rational development of bis(piperazinyl-bromophenyl) ureas:
Synthetic Accessibility: The multi-step synthesis (typically 3–5 steps from 3-bromoaniline precursors) suffers from moderate yields (40–65%) in urea coupling steps. Traditional methods employ phosgene derivatives or carbonyldiimidazole, presenting safety and purification challenges. Novel catalytic methods using CO2 insertion or oxidative carbonylation require validation for sterically congested diarylamines [3] [6].
Structure-Activity Relationship (SAR) Uncertainty: The independent contributions of bromine position (ortho vs. meta vs. para) versus piperazine N-substitution (methyl versus ethyl, carbonyl) remain poorly quantified. Fragment deconstruction studies are absent, making pharmacophore attribution ambiguous. Systematic evaluation requires combinatorial libraries varying:
Target Identification Deficit: Preliminary screening data suggest activity against tyrosine kinases, GPCRs, and penicillin-binding proteins (PBPs), but specific target engagement profiles remain unvalidated. For PBP4 inhibition, phenyl-ureas demonstrated enhanced antibiotic resistance reversal, but structural determinants for selectivity over human off-targets are unknown [6].
Computational Modeling Limitations: Accurate prediction of binding modes is hampered by:
Addressing these gaps requires interdisciplinary collaboration, leveraging modern synthetic methodologies, computational chemistry, and high-throughput biology to unlock the therapeutic potential of this pharmacologically rich scaffold.
Table 3: Critical Research Priorities and Methodological Approaches
Knowledge Gap | Recommended Research Strategies | Expected Impact |
---|---|---|
Synthetic inefficiency | Catalytic urea synthesis via CO2 utilization; Flow chemistry approaches | >80% yield; Reduced heavy metal catalysts; Greener processes |
Incomplete SAR | Parallel synthesis of 50+ analogs; Free-Wilson analysis; QSAR modeling | Quantitative pharmacophore mapping; Predictive design rules |
Target ambiguity | Chemical proteomics (activity-based protein profiling); CETSA; CRISPR screening | Deconvoluted mechanism of action; Polypharmacology quantification |
Modeling inaccuracies | QM/MM optimization; Polarizable force fields; Water thermodynamics | Accurate binding affinity prediction (<0.5 kcal/mol error) |
Biological profiling deficit | MDR1-MDCK permeability; hERG liability screening; Rodent PK/PD studies | Developability assessment; Lead prioritization |
Concluding Remarks
Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- exemplifies the sophisticated integration of multiple pharmacophoric elements into a single chemical entity. Its structural complexity—featuring hydrogen-bonding capacity, halogen bonding potential, and conformational adaptability—creates opportunities for innovative drug discovery. However, realizing this potential demands systematic investigation of its synthetic accessibility, structure-activity relationships, target engagement profiles, and computational modeling. As medicinal chemistry increasingly embraces polypharmacology, such multi-functional scaffolds offer compelling platforms for addressing biologically complex diseases. Future research should prioritize the development of efficient synthetic routes, comprehensive biological profiling, and advanced computational models to elucidate the full therapeutic potential of this structurally distinctive chemotype.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0